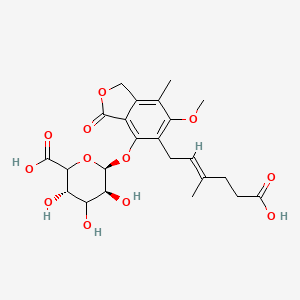

Mycophenolic Acid beta-D-Glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15?,16-,17-,20?,23+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFGTSAYQQIUCN-OJWURBMUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Biotransformation of Mycophenolic Acid to Its Glucuronide Conjugates

Identification and Characterization of Uridine (B1682114) Diphosphate Glucuronosyltransferase (UGT) Isoforms Involved

Multiple UGT isoforms have been identified as contributors to the glucuronidation of mycophenolic acid. However, their specific roles and relative contributions can vary, leading to significant interindividual differences in MPA metabolism.

Contribution of UGT1A8 and UGT2B7 to Mycophenolic Acid Glucuronidation Pathways

While UGT1A9 is the primary catalyst for MPAG formation, other UGT isoforms, notably UGT1A8 and UGT2B7, also play significant roles in the metabolic pathways of mycophenolic acid. clinpgx.orgnih.govnih.govbohrium.comresearchgate.net UGT1A8, which is predominantly expressed in the gastrointestinal tract, contributes to the presystemic metabolism and enterohepatic circulation of MPA by forming MPAG. researchgate.netnih.gov

UGT2B7 is recognized as the main enzyme involved in the formation of the acyl glucuronide metabolite, AcMPAG. nih.govclinpgx.org Although AcMPAG is a minor metabolite compared to MPAG, it is pharmacologically active and may contribute to some of the adverse effects associated with MPA therapy. researchgate.net While UGT2B7 is the only isoform that produces AcMPAG in significant amounts, studies have shown that selective inhibition of UGT2B7 only moderately reduces its production, suggesting the potential involvement of other mechanisms or enzymes. nih.gov

Key UGT Isoforms in Mycophenolic Acid Glucuronidation

| UGT Isoform | Primary Metabolite Formed | Key Tissue(s) of Expression | Reported Contribution |

|---|---|---|---|

| UGT1A9 | MPAG | Liver, Kidney, Intestine | Major contributor to MPAG formation, responsible for 50-75% of production in various tissues. nih.govresearchgate.net |

| UGT1A8 | MPAG | Gastrointestinal Tract | Contributes to presystemic metabolism and enterohepatic circulation. researchgate.netnih.gov |

| UGT2B7 | AcMPAG | Liver, Kidney | Main enzyme for AcMPAG formation. nih.govclinpgx.org |

Tissue-Specific Glucuronidation Patterns and Enzyme Localization

The glucuronidation of mycophenolic acid is not confined to a single organ but occurs in various tissues, each with a distinct expression pattern of UGT isoforms. This tissue-specific metabolism significantly influences the pharmacokinetics of MPA.

Hepatic Glucuronidation Mechanisms and Predominant UGT Expression

The liver is the primary site for the glucuronidation of mycophenolic acid. nih.gov Metabolic studies have demonstrated that MPA glucuronidation occurs mainly in the liver at variable rates. nih.gov The predominant UGT isoform expressed in the liver and responsible for the bulk of hepatic MPAG formation is UGT1A9. nih.govresearchgate.net Its high level of expression in the liver solidifies its role as the main hepatic enzyme involved in MPA metabolism. nih.gov UGT2B7 is also expressed in the liver and is the key enzyme for the hepatic formation of AcMPAG. The high metabolic rate in the liver significantly contributes to the elimination of mycophenolic acid.

Intestinal Glucuronidation Pathways and Relative Contribution

The intestine also plays a crucial role in the metabolism of mycophenolic acid, contributing to its first-pass effect and enterohepatic recirculation. nih.govnih.gov UGT activity has been observed to be highest in the jejunum. nih.gov Several UGT isoforms are expressed in the intestine, including UGT1A8, UGT1A9, and UGT1A10. researchgate.netnih.gov UGT1A8 and UGT1A10 are predominantly expressed in the gastrointestinal tract and are thought to have a significant role in the presystemic metabolism of MPA. researchgate.netnih.gov UGT1A9 also contributes to intestinal MPAG formation, accounting for approximately 50% of its production in the intestinal mucosa. nih.govresearchgate.net This intestinal metabolism can influence the bioavailability and subsequent systemic exposure to mycophenolic acid.

Tissue-Specific Expression of Key UGT Isoforms for MPA Glucuronidation

| Tissue | Predominant UGT Isoforms | Primary Metabolic Activity |

|---|---|---|

| Liver | UGT1A9, UGT2B7 | Major site of MPAG and AcMPAG formation. nih.gov |

| Intestine | UGT1A8, UGT1A9, UGT1A10 | Contributes to first-pass metabolism and enterohepatic circulation of MPA. researchgate.netnih.gov |

| Kidney | UGT1A9, UGT2B7 | Significant site of MPAG formation. nih.govnih.gov |

Renal Glucuronidation Capacity and Specific Enzyme Involvement

The kidney plays a significant, albeit secondary to the liver, role in the glucuronidation of mycophenolic acid (MPA). nih.govclinpgx.orgnih.govoaepublish.comresearchgate.net While the liver is the primary site of MPA metabolism, the kidneys contribute to its systemic clearance through the formation of glucuronide conjugates. nih.govresearchgate.net Studies using human kidney microsomes have demonstrated a notable capacity for MPA glucuronidation. nih.govnih.gov In fact, the intrinsic clearance of MPA to its main metabolite, mycophenolic acid 7-O-glucuronide (MPAG), has been shown to be higher in kidney microsomes compared to liver and jejunum microsomes. nih.gov

The primary enzyme responsible for the formation of MPAG in the kidney is UDP-glucuronosyltransferase (UGT) 1A9. oaepublish.comnih.govnih.govnih.govnih.gov This isoform is highly expressed in the kidney and is the most efficient enzyme for MPAG synthesis. oaepublish.comnih.gov Chemical inhibition experiments suggest that UGT1A9 is responsible for approximately 75% of MPAG production in the kidney. nih.gov Other UGT isoforms, such as UGT1A7, UGT1A8, and UGT1A10, have minor roles in MPA glucuronidation but are primarily expressed extra-hepatically, for instance in the gastrointestinal tract. clinpgx.orgnih.gov

It's important to note that renal function can significantly impact the pharmacokinetics of MPA and its metabolites. nih.govnih.govnih.govnih.gov In patients with renal insufficiency, the clearance of MPAG is reduced, leading to its accumulation. nih.govnih.gov This can, in turn, affect the protein binding of MPA, leading to higher concentrations of the free, pharmacologically active drug. nih.govnih.gov

Biochemical Characteristics of Mycophenolic Acid Acyl Glucuronide (AcMPAG) Formation

Enzymatic Pathways Leading to AcMPAG

The formation of Mycophenolic Acid Acyl Glucuronide (AcMPAG), a minor but pharmacologically active metabolite of Mycophenolic Acid (MPA), is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) 2B7 enzyme. clinpgx.orgnih.govnih.govnih.gov This biotransformation occurs in tissues where UGT2B7 is expressed, including the liver, kidney, and intestine. nih.govresearchgate.netnih.gov

While UGT2B7 is the principal enzyme, some studies suggest a minor contribution from UGT1A8 in the formation of AcMPAG. oaepublish.com The enzymatic reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of MPA, forming an acyl glucuronide linkage. nih.gov

Microsomal studies have confirmed the production of AcMPAG in human liver, kidney, and intestinal preparations. nih.govnih.gov The efficiency of AcMPAG formation is reportedly greater with human liver microsomes compared to kidney microsomes. nih.gov Intestinal microsomes exhibit the lowest capacity for AcMPAG synthesis. nih.gov

The formation of AcMPAG is part of the broader phase II metabolism of MPA, which also includes the predominant formation of the inactive phenolic glucuronide, MPAG. clinpgx.orgresearchgate.netnih.gov While AcMPAG is considered a minor metabolite in terms of quantity, its formation is a consistent and measurable pathway in the disposition of MPA. unc.edunih.gov

Comparative Pharmacological Relevance of AcMPAG to Mycophenolic Acid

Mycophenolic Acid Acyl Glucuronide (AcMPAG) is a pharmacologically active metabolite of Mycophenolic Acid (MPA). clinpgx.orgnih.govnih.govnih.govnih.govnih.gov Unlike the major, inactive metabolite MPAG, AcMPAG exhibits pharmacological effects, including immunosuppressive activity. nih.govnih.gov

Despite being a minor metabolite, with plasma concentrations generally being 5 to 10 times lower than MPA, AcMPAG can still contribute significantly to the immunosuppressive effect in some patients. nih.govresearchgate.net The area under the concentration-time curve (AUC) of AcMPAG can be a notable percentage of the MPA AUC. nih.gov

In addition to its immunosuppressive properties, AcMPAG has been implicated in some of the adverse effects associated with MPA therapy. clinpgx.orgresearchgate.netnih.gov It has been shown to induce the release of pro-inflammatory cytokines from mononuclear leukocytes in vitro. clinpgx.orgnih.gov Furthermore, AcMPAG can form covalent adducts with plasma proteins, such as albumin. nih.govresearchgate.net The clinical significance of these adducts and the pro-inflammatory activity is an area of ongoing investigation. nih.gov

Research Findings on Mycophenolic Acid Glucuronidation

| Parameter | Liver Microsomes | Kidney Microsomes | Jejunal Microsomes | Reference |

| MPAG Formation Efficiency | Lower than Kidney | Higher than Liver and Jejunum | Lowest | nih.gov |

| AcMPAG Formation Efficiency | Higher than Kidney | Lower than Liver | Lowest | nih.gov |

| Primary UGT for MPAG | UGT1A9 | UGT1A9 | UGT1A8, UGT1A10 | clinpgx.orgnih.govnih.gov |

| Primary UGT for AcMPAG | UGT2B7 | UGT2B7 | - | clinpgx.orgnih.govnih.gov |

Pharmacological Comparison: MPA vs. AcMPAG

| Feature | Mycophenolic Acid (MPA) | Mycophenolic Acid Acyl Glucuronide (AcMPAG) | Reference |

| Primary Activity | Immunosuppression | Immunosuppression, Pro-inflammatory | clinpgx.orgnih.govnih.gov |

| Mechanism of Action | IMPDH Inhibition | IMPDH Inhibition | clinpgx.orgoaepublish.comnih.gov |

| Relative Potency | High | Comparable to MPA (conflicting reports exist) | clinpgx.orgnih.govresearchgate.net |

| Plasma Concentration | Major component | Minor metabolite | nih.govresearchgate.net |

| Protein Adduct Formation | No | Yes (forms covalent adducts with albumin) | nih.govresearchgate.net |

Transporter Mediated Disposition of Mycophenolic Acid Glucuronide Conjugates

Cellular Uptake Mechanisms of Glucuronide Metabolites

The initial step in the disposition of MPAG from the bloodstream into hepatocytes and renal cells is managed by specific uptake transporters.

The hepatic uptake of MPAG is significantly mediated by members of the Organic Anion Transporting Polypeptide (OATP) family. nih.gov Research using human embryonic kidney (HEK) cells engineered to express these transporters has demonstrated that MPAG, but not its parent compound MPA, is a substrate for OATPs. nih.govpharmgkb.org Specifically, cells expressing OATP1B1 and OATP1B3 showed a significant accumulation of MPAG. nih.govpharmgkb.org

In the kidneys, the uptake of MPAG from the blood into tubular cells is facilitated by human Organic Anion Transporters (hOATs). nih.govnih.gov Studies have shown that MPAG interacts differently with the primary renal OATs. The uptake of MPAG into cells was found to be stimulated by the expression of hOAT3, but not hOAT1, suggesting hOAT3 is the key transporter for renal tubular secretion of the metabolite. nih.gov

Both MPA and MPAG can inhibit the function of these transporters. However, their inhibitory potency varies significantly. MPAG is a much weaker inhibitor of hOAT1 compared to hOAT3. nih.gov Research has yielded specific inhibitory concentrations (IC₅₀), though values can vary between studies. For instance, one study calculated IC₅₀ values of 512.3 µM for hOAT1 and 69.1 µM for hOAT3, while another reported an IC₅₀ of 15.2 µM for MPAG against hOAT3. nih.govnih.gov This potent interaction with hOAT3 underscores its role in the renal handling of MPAG and its potential to interfere with the secretion of other drugs that are substrates for this transporter. nih.govnih.gov

| Transporter | Interaction Type | Reported IC₅₀ Value (µM) | Finding | Reference |

|---|---|---|---|---|

| hOAT1 (SLC22A6) | Inhibition | 512.3 | MPAG demonstrates weak inhibitory activity. It is not a transported substrate. | nih.gov |

| hOAT3 (SLC22A8) | Inhibition / Transport | 69.1 | MPAG is a substrate of hOAT3 and competitively inhibits the transporter. | nih.gov |

| 15.2 | nih.gov |

Efflux Transport Systems for Mycophenolic Acid Glucuronide Conjugates

Once inside hepatocytes or renal cells, MPAG must be exported either into bile for elimination or back into the bloodstream for renal clearance. This efflux is handled by several ATP-binding cassette (ABC) transporters.

Multidrug Resistance-Associated Protein 2 (MRP2), located on the apical (canalicular) membrane of hepatocytes, plays a crucial role in the biliary excretion of MPAG. nih.gov In vitro studies using cells overexpressing human MRP2 have definitively shown that MPAG is a substrate for this transporter. nih.govnih.gov The transport of MPAG by MRP2 is a saturable process, with a reported Michaelis-Menten constant (Kₘ) value of 224.2 ± 42.7 µM. nih.govnih.gov Studies in Mrp2-deficient rats further confirm the importance of this transporter, as its absence impairs the biliary excretion of MPAG. nih.govnih.gov In contrast, the parent drug, MPA, is not considered a substrate for MRP2. nih.gov

While MRP2 transports MPAG into bile, other MRP family members are responsible for its efflux from the basolateral side of the hepatocyte back into the blood, a necessary step for its eventual renal elimination. nih.gov MRP3 and MRP4 are key transporters in this basolateral efflux process. nih.gov

Specifically, research has identified MRP4 as an ATP-dependent efflux transporter for MPAG. nih.gov The interaction is characterized by a Michaelis-Menten constant (Kₘ) of 233.9 ± 32.8 µM. nih.gov Molecular modeling suggests the glucuronide moiety of MPAG is essential for this interaction, explaining why MPA itself is not a substrate for MRP4. nih.gov Some studies, however, have suggested that MPAG is a substrate of MRP2 only and not MRP4, indicating that the precise contribution of each transporter may depend on the experimental model. researchgate.net Under conditions of MRP2 dysfunction, the expression of MRP3 and MRP4 may increase, providing an alternative exit route for glucuronide conjugates from the liver. nih.gov

| Transporter | Location | Function | Reported Kₘ Value (µM) | Reference |

|---|---|---|---|---|

| MRP2 (ABCC2) | Apical (Hepatocyte) | Biliary Excretion | 224.2 | nih.govnih.gov |

| MRP4 (ABCC4) | Basolateral (Hepatocyte) | Efflux to Blood | 233.9 | nih.gov |

Dynamics and Interactions Between Uptake and Efflux Transporters in Glucuronide Disposition

The distribution and excretion of MPAG are highly dependent on transport proteins due to its limited cell membrane permeability. nih.govdntb.gov.ua Uptake transporters, primarily from the Organic Anion Transporting Polypeptide (OATP) and Organic Anion Transporter (OAT) families, facilitate the entry of MPAG into cells, while efflux transporters, such as those from the Multidrug Resistance-Associated Protein (MRP) family and the Breast Cancer Resistance Protein (BCRP), are responsible for its expulsion from cells into bile or urine. nih.govdntb.gov.ua

In the liver, a phenomenon known as "hepatocyte hopping," which involves the shuttling of substrates between sinusoidal blood and hepatocytes, is facilitated by the interplay between basolateral uptake and efflux transporters. nih.gov This process can enhance the distribution of compounds among hepatocytes, thereby preventing the saturation of metabolic and canalicular efflux pathways. nih.gov

Hepatic Transport Dynamics

The liver plays a central role in the disposition of MPAG, where a coordinated effort between sinusoidal uptake transporters and canalicular efflux transporters governs its biliary excretion and subsequent enterohepatic recirculation.

Uptake via OATPs:

Organic Anion Transporting Polypeptides, specifically OATP1B1 and OATP1B3, are key players in the hepatic uptake of MPAG from the sinusoidal blood into hepatocytes. nih.gov Genetic variations in the genes encoding these transporters can significantly impact MPAG disposition. For instance, a common variant of OATP1B3 (334T>G) has been shown to have reduced transport activity for MPAG in vitro. nih.gov Carriers of this variant allele exhibit increased exposure to MPA, which is likely a consequence of decreased hepatic uptake of MPAG, leading to a reduction in its subsequent enterohepatic recirculation. nih.gov

Efflux via MRP2 and MRP4:

Once inside the hepatocytes, MPAG is actively transported into the bile, a process primarily mediated by the canalicular efflux transporter Multidrug Resistance-Associated Protein 2 (MRP2). unc.edunih.govresearchgate.net Studies using MRP2-deficient rat models and MRP2-overexpressing cell lines have confirmed that MPAG is a substrate for MRP2. nih.govresearchgate.net The biliary excretion of MPAG is a critical step in its enterohepatic circulation. unc.edu

In addition to canalicular efflux, MPAG can also be transported back into the sinusoidal blood from hepatocytes via the basolateral efflux transporter MRP4. nih.gov In vitro studies using vesicles overexpressing MRP4 have demonstrated ATP-dependent transport of MPAG, with a Michaelis-Menten constant (Km) of 233.9 ± 32.8 µM. nih.gov Interestingly, MPA itself is not a substrate for MRP4. nih.gov The glucuronide moiety of MPAG is crucial for its interaction with and transport by MRP4. nih.gov

The coordinated action of OATP-mediated uptake and MRP2/MRP4-mediated efflux in the liver creates a dynamic system that controls the extent of biliary excretion and sinusoidal efflux of MPAG, thereby modulating its contribution to the enterohepatic recirculation of MPA.

| Transporter | Location in Hepatocyte | Function in MPAG Disposition | Research Findings |

| OATP1B1/OATP1B3 | Basolateral Membrane | Uptake of MPAG from blood into hepatocytes. | Genetic variants of OATP1B3 can lead to reduced MPAG uptake and increased MPA exposure. nih.gov |

| MRP2 | Canalicular Membrane | Efflux of MPAG from hepatocytes into bile. | A key transporter for biliary excretion of MPAG, contributing to enterohepatic recirculation. nih.govresearchgate.net The Km value for MRP2-mediated MPAG transport was calculated at 224.2 ± 42.7 μM. nih.govnih.gov |

| MRP4 | Basolateral Membrane | Efflux of MPAG from hepatocytes back into the blood. | Mediates ATP-dependent transport of MPAG. nih.gov |

Renal Transport Dynamics

The kidneys are the primary route for the ultimate elimination of MPAG from the body. researchgate.netnih.gov Similar to the liver, a complex interplay between basolateral uptake and apical efflux transporters in the renal proximal tubule cells governs the renal secretion of MPAG.

Uptake via OATs:

The basolateral uptake of MPAG from the blood into renal proximal tubule cells is mediated by Organic Anion Transporters, particularly OAT1 and OAT3. nih.gov Both MPA and its glucuronide metabolites have been shown to interact with these transporters. nih.gov Specifically, OAT3 is inhibited by MPAG in a concentration-dependent manner, with an IC50 of 15.2 µM. nih.gov

Efflux via MRP2 and MRP4:

Following uptake into the renal tubular cells, MPAG is secreted into the urine via apical efflux transporters. MRP2 is a major transporter involved in the renal excretion of MPAG. researchgate.net Studies using Mrp2-deficient rat kidneys have demonstrated a significant reduction in MPAG excretion, highlighting the importance of this transporter. researchgate.net Mycophenolic acid itself has been identified as a substrate for both MRP2 and MRP4. researchgate.net

The interaction with co-administered drugs can also affect this process. For instance, cyclosporine, but not tacrolimus, has been shown to inhibit MRP2-mediated transport of MPAG, which can lead to altered renal clearance of the metabolite. researchgate.net

The coordinated function of OAT-mediated uptake from the blood and MRP-mediated efflux into the urine constitutes the primary pathway for the renal clearance of MPAG.

| Transporter | Location in Renal Proximal Tubule | Function in MPAG Disposition | Research Findings |

| OAT1/OAT3 | Basolateral Membrane | Uptake of MPAG from blood into renal cells. | MPAG inhibits OAT3 with an IC50 of 15.2 µM. nih.gov |

| MRP2 | Apical Membrane | Efflux of MPAG from renal cells into urine. | A major transporter for renal MPAG excretion. researchgate.net This transport can be inhibited by cyclosporine. researchgate.net |

| MRP4 | Apical Membrane | Potential efflux of MPA from renal cells into urine. | MPA is a substrate of MRP4. researchgate.net |

Enterohepatic Recirculation of Mycophenolic Acid Glucuronide and Its Biochemical Significance

Elucidation of Biliary Excretion Pathways of Mycophenolic Acid Glucuronide

Following its formation primarily in the liver, Mycophenolic Acid undergoes extensive glucuronidation to form its major, pharmacologically inactive metabolite, Mycophenolic Acid beta-D-Glucuronide (MPAG). nih.govoaepublish.com This water-soluble conjugate is then actively transported from the hepatocytes into the bile for excretion.

Key research findings have identified the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter located on the canalicular membrane of hepatocytes, as the primary transporter responsible for the biliary excretion of MPAG. oaepublish.comnih.govnih.gov Studies using MRP2-deficient rats (TR- rats) have provided definitive evidence for its role. In these models, the biliary excretion of MPAG was dramatically reduced by as much as 99% compared to control rats, demonstrating that MRP2 is the principal mediator of this transport pathway. nih.govresearchgate.net While a minor metabolite, the acyl glucuronide (AcMPAG), also undergoes biliary excretion, its rate is significantly lower than that of MPAG. nih.govaminer.cn The biliary excretion of MPAG is a critical step that initiates the enterohepatic recirculation cycle. oup.com

| Metabolite | Reduction in Biliary Excretion in MRP2-Deficient Rats (Compared to Control) | Primary Transporter | Reference |

|---|---|---|---|

| This compound (MPAG) | ~99% | MRP2 | nih.govresearchgate.net |

| Mycophenolic Acid Acyl Glucuronide (AcMPAG) | ~72% | MRP2 and other unidentified transporters | nih.govresearchgate.net |

Deconjugation of Mycophenolic Acid Glucuronide in the Gastrointestinal Tract

Once excreted into the intestinal lumen via the bile, MPAG cannot be readily reabsorbed due to its hydrophilic nature. nih.gov The subsequent and crucial step in enterohepatic recirculation is the deconjugation, or hydrolysis, of MPAG back into its lipophilic parent form, MPA. This reaction is catalyzed by beta-glucuronidase enzymes.

The human gastrointestinal tract harbors a vast and diverse population of symbiotic bacteria, collectively known as the gut microbiota. nih.gov These microorganisms produce a wide array of enzymes, including beta-glucuronidases (GUS), which play a significant role in the metabolism of xenobiotics. nih.govpnas.org Bacterial beta-glucuronidases are responsible for cleaving the glucuronic acid moiety from MPAG, thereby regenerating MPA within the gut lumen. youtube.com

Metagenomic studies have identified hundreds of unique GUS enzymes within the human gut microbiome, organized into several distinct structural categories. nih.govnih.govfrontiersin.org These enzymes are produced by a broad range of bacterial phyla, with Firmicutes and Bacteroidetes being among the most prominent. nih.govpnas.org The activity of these bacterial enzymes effectively reverses the phase II metabolism that occurred in the liver, making the active drug available for reabsorption. nih.govyoutube.com The abundance and diversity of these GUS-encoding bacteria can vary significantly among individuals, which may contribute to the interindividual variability observed in MPA pharmacokinetics. frontiersin.org

| Bacterial Phylum | Enzyme Produced | Function | Reference |

|---|---|---|---|

| Firmicutes | Beta-glucuronidase (GUS) | Hydrolysis of MPAG to MPA | nih.govpnas.org |

| Bacteroidetes | Beta-glucuronidase (GUS) | Hydrolysis of MPAG to MPA | nih.gov |

| Verrucomicrobia | Beta-glucuronidase (GUS) | Hydrolysis of MPAG to MPA | nih.gov |

| Proteobacteria | Beta-glucuronidase (GUS) | Hydrolysis of MPAG to MPA | nih.gov |

In addition to bacterial enzymes, mammals, including humans, possess their own endogenous beta-glucuronidase. This enzyme is primarily a lysosomal acid hydrolase that is widely distributed in various tissues and body fluids, with significant presence in the liver, kidney, and spleen. nih.gov While endogenous beta-glucuronidase is crucial for the metabolism of endogenous glucuronides, its role in the deconjugation of biliary-excreted MPAG within the intestinal lumen is considered minimal compared to the robust activity of the gut microbiota. The primary contribution to the enterohepatic recirculation of MPA is attributed to the enzymes produced by intestinal bacteria. oup.comyoutube.com However, extrahepatic tissues like the kidney and the gastrointestinal mucosa are also sites of MPA glucuronidation, indicating the presence and metabolic capability of endogenous enzymes in these locations. nih.gov

Reabsorption Mechanisms of Deconjugated Mycophenolic Acid

Following the bacterial beta-glucuronidase-mediated hydrolysis of MPAG in the intestine, the liberated MPA is converted back to a more lipophilic form. This increased lipid solubility facilitates its passive diffusion and transporter-mediated uptake across the intestinal epithelium and back into the portal circulation. nih.govnih.gov In contrast to the highly absorbable MPA, its glucuronidated form, MPAG, is poorly absorbed from the intestine. nih.gov This reabsorption of MPA from the gut completes the enterohepatic circuit, allowing the same drug molecule to be cleared by the liver multiple times before its ultimate elimination. youtube.com This recycling process is a key factor contributing to the secondary peak often observed in the plasma concentration-time profile of MPA.

Quantitative Assessment of Enterohepatic Recirculation's Contribution to Mycophenolic Acid Systemic Exposure

Studies have estimated that enterohepatic recirculation can account for a substantial portion of the total MPA AUC, with reported contributions ranging from 10% to as high as 60%. nih.govnih.gov This wide range reflects the significant interindividual variability in factors that influence EHC, such as biliary excretion rates and the metabolic activity of the gut microbiota. The reabsorption of MPA from the intestine leads to a characteristic second peak in plasma concentrations, typically occurring several hours after drug administration. nih.gov Disruption of the gut flora, for instance by antibiotic use, can inhibit this process, leading to a marked reduction in MPA exposure, particularly affecting the trough concentrations which are heavily influenced by the secondary peak. nih.gov

| Pharmacokinetic Parameter | Estimated Contribution from EHC | Key Implication | Reference |

|---|---|---|---|

| Total MPA AUC (Area Under the Curve) | 10% - 61% | Significantly prolongs the presence of MPA in the body and increases total drug exposure. | nih.govnih.gov |

| Plasma Concentration Profile | Causes a secondary peak in plasma concentration hours after administration. | Contributes to the complex pharmacokinetic profile of MPA. | nih.gov |

Genetic Polymorphisms Affecting Mycophenolic Acid Glucuronide Disposition and Formation

Impact of Uridine (B1682114) Diphosphate Glucuronosyltransferase (UGT) Gene Variants

The glucuronidation of MPA to form MPAG is primarily catalyzed by the UGT enzyme superfamily. Genetic variants within the genes encoding these enzymes can substantially influence the rate and extent of this metabolic conversion.

UGT1A9 is a key enzyme responsible for the glucuronidation of MPA in the liver, gastrointestinal tract, and kidneys. nih.gov Polymorphisms in the promoter region of the UGT1A9 gene have been shown to alter its expression and, consequently, the efficiency of MPAG formation.

Two frequently studied single nucleotide polymorphisms (SNPs), -275T>A and -2152C>T, are reported to enhance the glucuronidation of MPA to MPAG. nih.gov This increased metabolic activity can lead to lower exposure to the active MPA. nih.gov Healthy volunteers carrying the UGT1A9 -275/-2152 variant genotypes demonstrated significantly lower MPA exposure compared to controls. bohrium.comresearchgate.net This was also associated with a decrease in the enterohepatic recirculation of MPA, MPAG, and its acyl glucuronide (AcMPAG). bohrium.comresearchgate.net

Other promoter region polymorphisms, such as -440C>T and -331T>C, have also been linked to variations in MPA metabolism. The UGT1A9 -440C>T/-331T>C genotype has been identified as a factor contributing to substantial interindividual variability in MPA exposure. nih.gov In pediatric kidney transplant recipients, the presence of the UGT1A9 -440T allele, particularly when combined with other genetic variants, was associated with higher MPA area under the concentration-time curve (AUC) values. nih.gov

The c.98T>C (M33T) polymorphism in the coding region of UGT1A9 has been shown to result in an impaired UGT1A9 pathway. bohrium.comresearchgate.net Carriers of the UGT1A9*3 allele (M33T) exhibited higher exposure to both MPA and AcMPAG, suggesting a reduced glucuronidation capacity. bohrium.comresearchgate.net

Table 1: Impact of UGT1A9 Polymorphisms on Mycophenolic Acid Glucuronidation

| Polymorphism | Location | Effect on Glucuronidation | Consequence on MPA/MPAG Levels |

|---|---|---|---|

| -275T>A & -2152C>T | Promoter Region | Enhanced Glucuronidation | Lower MPA exposure, decreased enterohepatic recirculation. nih.govbohrium.comresearchgate.net |

| -440C>T & -331T>C | Promoter Region | Variable | Contributes to interindividual variability in MPA exposure. nih.gov |

| c.98T>C (UGT1A9*3) | Coding Region | Impaired Glucuronidation | Higher MPA and AcMPAG exposure. bohrium.comresearchgate.net |

While UGT1A9 is a primary contributor to MPAG formation, other UGT isoforms, including UGT1A8 and UGT2B7, also play a role. nih.gov

UGT1A8, expressed in the gastrointestinal tract, is involved in the formation of both MPAG and AcMPAG. The UGT1A83 (C277Y) allele is associated with a profound decrease in the formation of both metabolites. nih.govresearchgate.net In vitro studies have demonstrated that the UGT1A83 protein has significantly reduced enzymatic activity. nih.govresearchgate.net However, in healthy volunteers, heterozygosity for the UGT1A83 allele did not show a significant impact on MPA pharmacokinetics, possibly due to the compensatory activity of other UGT enzymes. bohrium.comresearchgate.net In contrast, another study found that the UGT1A8 830G>A polymorphism (part of the UGT1A83 allele) can alter the metabolic response to MPA and decrease the production of MPAG. researchgate.net

UGT2B7 is the main enzyme involved in the formation of the pharmacologically active AcMPAG, but it also contributes to MPAG formation. nih.govnih.gov The common UGT2B72 (H268Y or 802C>T) variant has been studied extensively. While some in vitro studies suggest it has catalytic efficiency comparable to the wild-type enzyme for MPAG formation nih.govresearchgate.net, other research indicates it may lead to decreased glucuronidation capacity for MPA. nih.gov In healthy volunteers, individuals homozygous for the UGT2B72 allele showed significantly higher free and total MPA levels. bohrium.comresearchgate.net

The UGT2B7-900A>G polymorphism in the promoter region has been associated with lower AcMPAG concentrations. nih.gov This variant is in strong linkage disequilibrium with UGT2B7*2. nih.gov In pediatric kidney transplant recipients, the presence of the UGT2B7-900G allele was associated with higher MPA AUC values, suggesting decreased metabolic activity. nih.gov

Table 2: Functional Consequences of UGT1A8 and UGT2B7 Gene Variants

| Gene Variant | Allele | Functional Consequence | Impact on MPA/MPAG/AcMPAG |

|---|---|---|---|

| UGT1A8 | UGT1A8*3 (C277Y) | Profoundly decreased enzyme activity. nih.govresearchgate.net | Decreased formation of MPAG and AcMPAG in vitro. nih.govresearchgate.net |

| UGT2B7 | UGT2B7*2 (H268Y) | Conflicting reports; may have comparable or decreased glucuronidation capacity. nih.govresearchgate.netnih.gov | Associated with higher free and total MPA levels in vivo. bohrium.comresearchgate.net |

| UGT2B7 | -900A>G | Lower enzyme activity. nih.govnih.gov | Associated with lower AcMPAG concentrations and higher MPA AUC. nih.gov |

Influence of Transporter Gene Variants on Mycophenolic Acid Glucuronide Transport

The organic anion-transporting polypeptides OATP1B1 (encoded by SLCO1B1) and OATP1B3 (encoded by SLCO1B3) are hepatic uptake transporters involved in the transport of MPA and its glucuronide metabolites from the blood into the liver. nih.gov

Polymorphisms in SLCO1B1 have been shown to influence MPA pharmacokinetics. The SLCO1B15 allele (c.521T>C) is a reduced-function variant. nih.govbohrium.com In vitro experiments have confirmed that MPAG is a substrate of OATP1B1, and its transport is decreased in the presence of the variant transporter OATP1B15. nih.govbohrium.comtandfonline.com This can lead to increased plasma concentrations of MPA. nih.gov

Variations in the SLCO1B3 gene also affect MPA disposition. Studies have indicated that SLCO1B3 polymorphisms can impact the pharmacokinetics of MPAG. nih.gov For instance, patients with the SLCO1B3 334T>G TT genotype had a higher MPA AUC. nih.gov It has been suggested that MPA excretion into the bile may be higher in carriers of the SLCO1B3 T334G GG genotype, potentially leading to enhanced enterohepatic circulation of MPA. researchgate.net Furthermore, hypofunctional SNPs in the SLCO1B3 gene (rs4149117 and rs7311358) have been associated with an increased risk of adverse clinical outcomes in lung transplant recipients treated with MPA. nih.govscispace.com

Table 3: Effect of SLCO1B1 and SLCO1B3 Polymorphisms on MPAG Uptake

| Gene | Polymorphism | Effect on Transporter Function | Impact on MPA/MPAG Pharmacokinetics |

|---|---|---|---|

| SLCO1B1 | *5 (c.521T>C) | Decreased transport of MPAG. nih.govbohrium.comtandfonline.com | Increased plasma MPA concentrations. nih.gov |

| SLCO1B3 | T334G | Altered transport | GG genotype may have higher biliary excretion of MPA, potentially increasing enterohepatic circulation. researchgate.net |

| SLCO1B3 | rs4149117, rs7311358 | Hypofunctional transporter | Associated with adverse clinical outcomes in MPA-treated patients. nih.govscispace.com |

Efflux transporters are crucial for the elimination of MPAG from hepatocytes into the bile and from renal tubular cells into the urine.

The multidrug resistance-associated protein 2 (MRP2), encoded by the ABCC2 gene, is a key transporter responsible for the biliary excretion of MPAG. nih.govnih.gov This process is a critical step in the enterohepatic circulation of MPA. nih.gov Polymorphisms in ABCC2 can influence this process. For example, the -24C>T polymorphism has been associated with enhanced enterohepatic circulation of MPA. researchgate.net In pediatric kidney transplant recipients, the MRP2 -24T>C polymorphism was found to be an important predictor of interindividual variability in MPA exposure. nih.gov Another study in renal transplant recipients found that the donor's ABCC2 1249G>A polymorphism was associated with increased MPA clearance and reduced exposure. nih.gov

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is another efflux transporter that may play a role in MPA disposition, although its primary substrates are typically less hydrophilic than MPAG. mdpi.com While some studies have investigated the role of ABCB1 polymorphisms in MPA pharmacokinetics, the results have often been conflicting. nih.gov One study found that higher P-gp function, which can be influenced by ABCB1 genotypes such as 2677G>T/A, was observed in certain patient populations, potentially influencing intracellular drug concentrations. nih.gov However, a direct and consistent significant association between ABCB1 polymorphisms and MPAG disposition remains to be firmly established.

Table 4: Role of ABCC2 and ABCB1 Variants in MPAG Disposition

| Gene | Transporter | Polymorphism | Role in Disposition |

|---|---|---|---|

| ABCC2 | MRP2 | -24C>T | Associated with enhanced enterohepatic circulation of MPA. nih.govresearchgate.net |

| ABCC2 | MRP2 | 1249G>A (donor) | Increased MPA clearance and reduced exposure. nih.gov |

| ABCB1 | P-gp | 2677G>T/A | May influence intracellular drug concentrations, but direct impact on MPAG is less clear. nih.gov |

Biochemical Modulation of Mycophenolic Acid Glucuronide Disposition

Effects of Endogenous Metabolites on Glucuronidation and Transport

The formation and movement of MPAG are subject to modulation by various compounds naturally present in the body. These endogenous molecules can interfere with the enzymes responsible for glucuronidation and the transporters that handle MPAG distribution and elimination.

In patients with impaired renal function, the accumulation of uremic toxins can significantly alter drug metabolism. nih.govnih.gov One of the most studied interactions involves the uremic toxin p-cresol (B1678582) and its impact on the glucuronidation of MPA. nih.gov p-Cresol, which accumulates in patients with renal dysfunction, acts as a potent, competitive inhibitor of MPA glucuronidation. nih.govoup.com This inhibition is primarily mediated by the UDP-glucuronosyltransferase (UGT) 1A9 isoform, a key enzyme in the formation of MPAG. nih.govoup.com

In vitro studies using human liver microsomes and recombinant UGT enzymes have characterized the inhibitory potency of p-cresol. The inhibition constant (Ki) for p-cresol on MPAG formation in pooled human liver microsomes was determined to be 5.2 µM. nih.govoup.com The IC50 value, representing the concentration required to inhibit 50% of the enzyme activity, for p-cresol's effect on MPAG formation by recombinant UGT1A9 was found to be 18.2 µM. oup.com This interaction is considered clinically significant, with estimates suggesting that it could increase plasma MPA exposure by approximately 1.8-fold, potentially leading to toxicity. nih.gov

Compared to other uremic toxins such as indole-3-acetic acid, indoxyl sulfate, and hippuric acid, p-cresol has been identified as the most potent inhibitor of MPA glucuronidation. nih.gov Studies have also shown that a variety of uremic toxins can reduce the glucuronidation of probe substrates in human renal proximal tubule epithelial cells, indicating a broader impact of uremia on this metabolic pathway. daneshyari.comsigmaaldrich.com

Table 1: Inhibitory Effects of Uremic Toxins on Mycophenolic Acid Glucuronidation

| Uremic Toxin | Enzyme(s) Inhibited | Type of Inhibition | Ki Value (µM) | IC50 Value (µM) | Primary Research Model |

|---|---|---|---|---|---|

| p-Cresol | UGT1A9 | Competitive | 5.2 nih.govoup.com | 18.2 (recombinant UGT1A9) oup.com | Human Liver Microsomes nih.govoup.com |

| Indole-3-acetic acid | UGTs | Not specified | Not specified | >30% inhibition | Human Renal Cells daneshyari.comsigmaaldrich.com |

| Indoxyl sulfate | UGTs | Not specified | Not specified | >30% inhibition | Human Renal Cells daneshyari.comsigmaaldrich.com |

| Phenylacetic acid | UGTs | Not specified | Not specified | >30% inhibition | Human Renal Cells daneshyari.comsigmaaldrich.com |

| Kynurenic acid | UGTs | Not specified | Not specified | >30% inhibition | Human Renal Cells daneshyari.comsigmaaldrich.com |

Beyond uremic toxins, other endogenous substances can modulate the activity of UGT enzymes and transporters involved in MPAG disposition. These compounds include fatty acids and bilirubin (B190676). nih.govnih.gov Long-chain unsaturated fatty acids are known to be potent inhibitors of several UGT enzymes, including UGT1A9 and UGT2B7, which are involved in MPA metabolism. nih.gov

Bilirubin and fatty acids can also indirectly affect MPA metabolism by displacing MPA from its binding sites on serum albumin. nih.gov Since MPA is highly protein-bound (98-99%), any increase in its free fraction can lead to lower total plasma concentrations but unchanged unbound concentrations, which may alter its availability for glucuronidation. nih.gov In vitro studies have shown that myristic acid and bilirubin significantly increase the dissociation constant (Kd) of MPA from albumin. nih.gov For example, at clinically relevant molar ratios of myristic acid to albumin (2:1 and 5:1), the apparent Kd of MPA increased by approximately 1.5 and 2.2-fold, respectively. nih.gov Similarly, bilirubin increased the apparent Kd by 1.5 to 1.9-fold at relevant concentrations. nih.gov

The transport of MPAG is also influenced by endogenous compounds. The multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP) are key efflux transporters involved in the elimination of drugs and endogenous metabolites, such as bilirubin and estradiol (B170435) conjugates. nih.govresearchgate.net The activity of these transporters can be modulated by endogenous substances, potentially affecting the clearance of MPAG. For instance, the presence of albumin has been shown to affect the transport kinetics of substrates for both MRP2 and BCRP in vesicular transport assays. nih.gov

Mechanisms of Enzyme and Transporter Induction and Inhibition by Co-administered Agents

The disposition of MPAG is frequently altered by co-administered drugs, which can induce or inhibit the enzymes and transporters responsible for its metabolism and elimination. These drug-drug interactions are a major source of pharmacokinetic variability.

Enzyme induction can increase the rate of MPA glucuronidation. For example, rifampin, a known inducer of the pregnane (B1235032) X receptor (PXR), has been shown to increase the total area under the curve (AUC) for both MPAG and the acyl-glucuronide metabolite (AcMPAG) by 34.4% and 193%, respectively. nih.gov This suggests that rifampin induces MPA glucuronidation, possibly through PXR activation. nih.gov Similarly, prednisolone, the active metabolite of prednisone, has been found to induce the activity of UGT1A9 and UGT2B7 in human hepatocytes, leading to increased conversion of MPA to MPAG. frontiersin.org

Conversely, enzyme inhibition can decrease MPAG formation. Numerous non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to inhibit MPA glucuronidation in human liver and kidney microsomes. nih.gov Niflumic acid, flufenamic acid, and mefenamic acid are among the most potent inhibitors. nih.gov Niflumic acid exhibits a mixed non-competitive inhibition pattern with a Ki value of 15 µM. nih.gov

Transporter inhibition is another critical mechanism of drug interaction. Cyclosporine, often co-administered with MPA, inhibits the enterohepatic recirculation of MPAG by blocking the MRP2 transporter. nih.gov It also inhibits the hepatic uptake transporters OATP1B1 and OATP1B3, which are involved in transporting MPAG. frontiersin.org However, some in vitro studies using vesicle membrane assays have reported that cyclosporine does not inhibit MRP2-mediated transport of MPAG. nih.gov Tacrolimus has also been reported in some studies to be an inhibitor of MPA glucuronidation in vitro, though other studies have not confirmed this finding. researchgate.net

Table 2: Effects of Co-administered Agents on MPAG Formation and Transport

| Agent | Effect | Mechanism | Target(s) | Research Finding |

|---|---|---|---|---|

| Rifampin | Induction | PXR Activation | UGTs, possibly MRP2 | Increased MPAG AUC by 34.4% nih.gov |

| Prednisolone | Induction | Enzyme Induction | UGT1A9, UGT2B7 | Increased MPA metabolism to MPAG in vitro frontiersin.org |

| Niflumic acid | Inhibition | Mixed Non-competitive | UGTs | IC50 of 8 µM (liver & kidney); Ki of 15 µM nih.govnih.gov |

| Flufenamic acid | Inhibition | Not specified | UGTs | IC50 of 19 µM (liver), 13 µM (kidney) nih.gov |

| Mefenamic acid | Inhibition | Not specified | UGTs | IC50 of 63 µM (liver), 49 µM (kidney) nih.gov |

| Cyclosporine | Inhibition | Transporter Blockade | MRP2, OATP1B1, OATP1B3 | Inhibits enterohepatic recirculation and hepatic uptake of MPAG frontiersin.orgnih.gov |

Investigation of Systemic Physiological Factors Influencing Mycophenolic Acid Glucuronide Formation and Transport

Renal function is a major determinant of MPAG exposure. Since MPAG is primarily eliminated by the kidneys, impaired renal function leads to its accumulation. nih.gov Studies in renal transplant recipients have demonstrated that a lower glomerular filtration rate (GFR) is independently associated with higher exposure to both MPA and MPAG. nih.gov This accumulation of MPAG in patients with renal impairment can displace MPA from its protein binding sites, increasing the free fraction of MPA and potentially altering its pharmacological effect. nih.govnih.gov

Plasma albumin concentration also plays a crucial role. MPA is extensively bound to albumin, and conditions of hypoalbuminemia, as seen in nephrotic syndrome, can lead to a lower total MPA concentration. nih.govnih.gov A decrease in plasma albumin results in fewer available binding sites, causing an increase in the free fractions of both MPA and MPAG. nih.gov This increased free fraction of MPA makes more of the drug available for clearance and metabolism, affecting the formation rate of MPAG. nih.gov In children with idiopathic nephrotic syndrome, serum albumin concentration has been shown to be strongly associated with the total MPA concentration. nih.gov Multivariate analysis in renal transplant recipients also identified serum albumin levels as a significant determinant of MPAG exposure. nih.gov

Advanced Research Methodologies for Investigating Mycophenolic Acid Glucuronide

In Vitro Experimental Models for Mechanistic Studies

In vitro models are fundamental for dissecting the specific biochemical processes involved in MPAG metabolism and transport without the complexities of a whole organism.

Utilization of Human Liver, Kidney, and Intestine Microsomes

Microsomes, which are vesicles of fragmented endoplasmic reticulum, are a cornerstone for studying drug metabolism. Human liver, kidney, and jejunum (a section of the small intestine) microsomes all contain the necessary enzymes to convert MPA to MPAG. nih.govnih.gov

Studies using these microsomal preparations have demonstrated that while all three tissues can form MPAG, their relative contributions differ significantly. nih.govnih.gov Kinetic analyses have shown that kidney microsomes may have a high intrinsic clearance for MPAG formation. nih.govnih.gov However, when these in vitro data are extrapolated to the whole organ level, the liver emerges as the primary site for the systemic clearance of MPA. nih.govnih.gov The small intestine is thought to play a minor role, primarily contributing to the first-pass metabolism of the drug. nih.govnih.gov

The formation of MPAG in these microsomal systems follows Michaelis-Menten kinetics. nih.gov Research has also utilized these models to investigate the formation of other MPA metabolites, such as the acyl glucuronide (AcMPAG) and a phenolic glucoside (MPAGls). nih.govnih.gov For instance, while both liver and kidney microsomes produce MPAG and AcMPAG, the efficiency of their formation varies, with kidney microsomes being more efficient at producing MPAG and liver microsomes more efficient at forming AcMPAG. nih.gov Intestinal microsomes generally exhibit the lowest glucuronidation efficiency. nih.gov

Interactive Table: Kinetic Parameters of MPAG Formation in Human Microsomes

| Tissue | Mean Microsomal Intrinsic Clearance (μl/min/mg) | Apparent Km (μM) | Key Findings |

| Liver | 46.6 nih.govnih.gov | ~115-180 nih.govnih.gov | Primary organ for systemic MPA clearance. nih.govnih.gov |

| Kidney | 73.5 nih.govnih.gov | ~184 nih.gov | Highest microsomal intrinsic clearance. nih.govnih.gov |

| Jejunum | 24.5 nih.govnih.gov | ~85 nih.gov | Minor contribution to first-pass extraction. nih.govnih.gov |

Application of Recombinant UGT Enzymes for Isoform-Specific Characterization

To pinpoint the specific enzymes responsible for the glucuronidation of MPA, researchers employ recombinant UDP-glucuronosyltransferase (UGT) enzymes. These are individual UGT isoforms produced in cell lines, allowing for the study of their specific catalytic activities.

Numerous studies have identified UGT1A9 as the principal enzyme responsible for the formation of MPAG in the liver and kidneys. nih.govnih.govnih.gov While other isoforms, such as UGT1A1, UGT1A7, UGT1A8, and UGT1A10, can also metabolize MPA to MPAG, UGT1A9 exhibits the highest activity and affinity for this reaction in hepatic and renal tissues. nih.govnih.govclinpgx.org Specifically, UGT1A8 and UGT1A10 are primarily expressed extra-hepatically and contribute to MPA metabolism in the gastrointestinal tract. clinpgx.orgresearchgate.net In contrast, UGT2B7 has been identified as the main isoform responsible for the formation of the acyl glucuronide metabolite, AcMPAG. nih.gov

The use of recombinant UGTs has also been instrumental in understanding inter-species differences in MPA metabolism. For example, while UGT1A9 is dominant in humans, UGT1A1 and UGT1A7 are the primary enzymes in rat liver. nih.gov This information is critical for the correct interpretation of preclinical animal studies. nih.gov Furthermore, research on naturally occurring genetic variants of these enzymes, such as UGT1A9*3, helps to explain the significant interindividual variability observed in MPA pharmacokinetics. nih.govclinpgx.orgresearchgate.net

Interactive Table: UGT Isoforms Involved in MPAG Formation

| UGT Isoform | Primary Location of Expression | Role in MPAG Formation | Kinetic Parameters (Km for MPAG) |

| UGT1A9 | Liver, Kidney clinpgx.org | Major contributor to hepatic and renal MPAG formation. nih.govnih.govnih.gov | ~77-160 μM nih.govnih.gov |

| UGT1A8 | Intestine nih.govclinpgx.org | Contributes to extra-hepatic MPAG formation. nih.govclinpgx.org | Data not consistently reported |

| UGT1A7 | Intestine nih.govresearchgate.net | Minor contributor to MPAG formation. nih.govnih.gov | Data not consistently reported |

| UGT1A10 | Intestine nih.govclinpgx.org | Minor contributor to MPAG formation. nih.govclinpgx.org | Data not consistently reported |

| UGT1A1 | Liver nih.govclinpgx.org | Minor contributor to MPAG formation. nih.govclinpgx.org | Data not consistently reported |

| UGT2B7 | Liver, Kidney, Intestine | Primarily forms AcMPAG, not MPAG. nih.gov | N/A for MPAG |

Cell-Based Transporter Assays (e.g., HEK293, MDCKII, Caco-2 Cells, Xenopus Oocytes) for Uptake and Efflux Studies

Cell-based assays are indispensable for investigating the transport of MPAG across cellular membranes. These models involve cells that are engineered to express specific drug transporters, allowing for the detailed study of uptake and efflux mechanisms.

Commonly used cell lines include Human Embryonic Kidney 293 (HEK293), Madin-Darby Canine Kidney II (MDCKII), and Caco-2 cells, which are derived from human colorectal adenocarcinoma. nih.gov These cells can be used to study the function of transporters such as the multidrug resistance-associated proteins (MRPs) and P-glycoprotein (P-gp), which are known to be involved in the efflux of drug metabolites. nih.govunc.edu For instance, MRP2 is a key transporter for the biliary excretion of glucuronides from the liver. unc.edu

Xenopus oocytes are another valuable tool, particularly for studying uptake transporters. By injecting the oocytes with the mRNA of a specific transporter, they can be made to express that transporter on their cell surface, enabling the measurement of substrate uptake.

These assays are typically functional, meaning they measure the activity of the transporter. nih.gov This can be done by quantifying the amount of substrate that is moved into or out of the cells over time. Such studies have been crucial in demonstrating that MPAG interacts with transport systems responsible for the excretion of organic anions in the kidney. medchemexpress.com

Interactive Table: Cell-Based Models for MPAG Transport Studies

| Cell Line/System | Typical Application | Transporters Studied | Key Findings Related to MPAG |

| HEK293 | Overexpression of specific transporters for functional characterization. | MRPs, OATs | Used to study the interaction of MPAG with specific efflux and uptake transporters. |

| MDCKII | Polarized cell monolayer for directional transport studies. | P-gp, MRPs | Models renal tubular secretion and biliary excretion. |

| Caco-2 | Polarized cell monolayer that mimics the intestinal barrier. nih.gov | P-gp, MRPs, BCRP nih.gov | Investigates intestinal absorption and efflux of MPAG. nih.gov |

| Xenopus Oocytes | Expression of single transporters for detailed kinetic analysis of uptake. | OATs, OATPs | Characterizes the specific transporters responsible for the uptake of MPAG into cells. |

In Vivo Animal Models for Elucidating Metabolism and Transport Pathways (e.g., Wistar TR- rats, mice)

Animal models provide a more integrated system to study the complex interplay between metabolism and transport of MPAG in vivo. Wistar rats and their mutant counterparts, the TR- rats, which are deficient in the Mrp2 transporter, have been particularly useful. nih.gov

Studies comparing Wistar and TR- rats have highlighted the critical role of Mrp2 in the biliary excretion of MPAG. nih.gov In perfused livers of TR- rats, the clearance of MPA was significantly lower than in control Wistar rats, suggesting that the absence of this transporter impairs the elimination of MPAG. nih.gov This, in turn, can lead to an accumulation of the metabolite.

These animal models also allow for the investigation of drug-drug interactions. For example, it has been shown that cyclosporine can inhibit the glucuronidation of MPA in rat liver microsomes. nih.gov Mouse models are also utilized to explore the pharmacokinetics and potential anti-tumor activity of MPAG. medchemexpress.comcaymanchem.com One study using a murine adenocarcinoma model demonstrated that MPAG treatment could reduce tumor growth. medchemexpress.comcaymanchem.com

Quantitative Analytical Techniques for Mycophenolic Acid Glucuronide and Metabolites

Accurate quantification of MPAG and other metabolites is essential for all research methodologies.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of MPA and its metabolites, including MPAG, in biological matrices such as plasma and serum. nih.govdocumentsdelivered.comnih.govspringernature.comnih.gov This technique offers high sensitivity, specificity, and the ability to measure multiple analytes simultaneously. nih.govdocumentsdelivered.com

A typical LC-MS/MS method involves a protein precipitation step to extract the analytes from the plasma sample, followed by chromatographic separation on a reverse-phase column. nih.govnih.gov Detection is achieved using a mass spectrometer, often in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity. nih.govdocumentsdelivered.com These methods are validated to ensure linearity, accuracy, and precision over a clinically relevant concentration range. nih.govnih.govwalshmedicalmedia.com For instance, a validated method can achieve linearity from 4.7 to 300 µg/ml for MPAG. nih.govdocumentsdelivered.com The use of a stable isotope-labeled internal standard, such as deuterated MPA, helps to correct for variability in sample processing and instrument response. nih.gov High-performance liquid chromatography (HPLC) with UV or diode array detection is also used, though it may be less specific than LC-MS/MS. researchgate.netmedpharmres.com

Interactive Table: Example of LC-MS/MS Method Parameters for MPAG Quantification

| Parameter | Typical Specification |

| Instrumentation | Liquid chromatograph coupled to a triple quadrupole mass spectrometer. nih.govnih.gov |

| Ionization Mode | Positive or negative electrospray ionization (ESI). nih.govwalshmedicalmedia.com |

| Sample Preparation | Protein precipitation. nih.gov |

| Chromatographic Column | C18 reverse-phase column. nih.govwalshmedicalmedia.com |

| Mobile Phase | Acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov |

| Linear Range for MPAG | e.g., 2.6–232.9 μg/mL nih.gov or 4.7 to 300 µg/ml nih.govdocumentsdelivered.com |

| Internal Standard | Mycophenolic acid-d3 nih.gov |

High-Performance Liquid Chromatography (HPLC) for Concentration Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the precise and accurate determination of MPAG concentrations in various biological matrices, such as plasma and urine. nih.gov This method is essential for pharmacokinetic studies, therapeutic drug monitoring, and research investigating the metabolism and disposition of MPA. nih.govnih.gov

Several HPLC methods have been developed and validated for the simultaneous quantification of MPA and its metabolites, including MPAG. wuxiapptec.com These methods typically involve a series of steps to ensure reliable and reproducible results. Sample preparation is a critical initial step, often employing protein precipitation or solid-phase extraction (SPE) to remove interfering substances from the biological matrix. nih.govnih.gov

The chromatographic separation is commonly achieved using a reversed-phase C18 column. nih.gov The mobile phase, a mixture of solvents like acetonitrile and a phosphate (B84403) buffer, is carefully optimized to achieve efficient separation of MPAG from MPA and other potential metabolites. nih.govnih.gov Detection is frequently performed using ultraviolet (UV) absorbance, with wavelengths set at 215 nm or 254 nm to maximize sensitivity and specificity for MPAG. nih.gov The retention time, the time it takes for MPAG to travel through the column, is a key parameter for its identification.

The validation of these HPLC methods is performed according to stringent guidelines to ensure their accuracy, precision, linearity, and sensitivity. The lower limit of quantification (LLOQ) is a critical parameter, indicating the lowest concentration of MPAG that can be reliably measured. nih.gov

Below is an interactive data table summarizing the key parameters of various validated HPLC methods for MPAG determination.

| Parameter | Method 1 | Method 2 | Method 3 |

| Sample Matrix | Plasma | Serum, Urine | Plasma |

| Sample Preparation | Protein Precipitation | Solid-Phase Extraction | Solid-Phase Extraction |

| Column | Reversed-phase C18 | Reversed-phase C18 | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Phosphate Buffer | Acetonitrile/Phosphate Buffer | Acetonitrile/Phosphate Buffer |

| Detection Wavelength | 215 nm | 254 nm | 215 nm & 254 nm |

| Linearity Range (MPAG) | 1-200 mg/L researchgate.net | 9.0 - (not specified) µg/mL nih.gov | 10-250 µg/ml rsc.org |

| LLOQ (MPAG) | 1 mg/L researchgate.net | 9.0 µg/mL nih.gov | 10 µg/ml rsc.org |

Computational and Systems Biology Approaches in Mycophenolic Acid Glucuronide Research

Computational and systems biology approaches have emerged as powerful tools to integrate complex biological data and provide a deeper understanding of the pharmacokinetic behavior of drugs and their metabolites, including MPAG.

Pharmacokinetic Modeling and Simulation for Understanding Disposition Dynamics

Pharmacokinetic (PK) modeling and simulation play a pivotal role in characterizing the disposition dynamics of MPAG. These models are mathematical frameworks that describe the time course of absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. nih.gov For MPAG, population pharmacokinetic (PopPK) models are frequently employed to analyze data from a group of individuals, allowing for the identification of sources of variability in drug exposure. nih.gov

These models often utilize a compartmental structure, with two-compartment models being common for describing the distribution of MPA and MPAG. nih.gov The central compartment typically represents the plasma and highly perfused tissues, while the peripheral compartment represents less perfused tissues. The transfer of the drug between these compartments is described by rate constants.

A key aspect of MPAG's disposition is its formation from MPA, primarily through glucuronidation in the liver, and its subsequent elimination, largely via the kidneys. rsc.org PK models for MPAG incorporate parameters that quantify these processes, such as the clearance (CL) and volume of distribution (Vd). nih.gov

Several factors, known as covariates, can influence the pharmacokinetics of MPAG. PopPK models can quantify the impact of these covariates, which may include:

Renal Function: As MPAG is primarily cleared by the kidneys, renal function, often measured by creatinine (B1669602) clearance, is a significant predictor of MPAG exposure. nih.govrsc.org Impaired renal function can lead to the accumulation of MPAG. rsc.org

Co-medications: Drugs administered concomitantly can affect the disposition of MPA and MPAG. For example, calcineurin inhibitors like cyclosporine can impact the enterohepatic recirculation of MPA, indirectly affecting MPAG levels. nih.gov

Genetic Polymorphisms: Variations in genes encoding drug-metabolizing enzymes and transporters can contribute to interindividual variability in MPAG concentrations.

Software such as NONMEM (Nonlinear Mixed-Effects Modeling) and algorithms like NPAG (Nonparametric Adaptive Grid) are commonly used to develop and analyze these population pharmacokinetic models. nih.govresearchgate.netscbt.com By simulating different scenarios, these models can help in understanding the complex interplay of factors that govern the disposition of MPAG and predict its concentrations under various conditions.

In Vitro-In Vivo Extrapolation (IVIVE) Methodologies

In vitro-in vivo extrapolation (IVIVE) is a computational methodology that aims to predict the in vivo pharmacokinetic properties of a compound from data generated in in vitro experimental systems. nih.govwuxiapptec.com This approach is becoming increasingly valuable in drug development as it can provide early insights into a drug's behavior in humans, reducing the reliance on extensive in vivo studies. nih.gov

The fundamental principle of IVIVE is to use in vitro data on metabolism and transport, scale it appropriately, and then incorporate it into a larger physiological framework, such as a physiologically based pharmacokinetic (PBPK) model, to predict in vivo outcomes. nih.govnih.gov

For Mycophenolic Acid beta-D-Glucuronide, IVIVE can be applied to predict its formation and clearance. The process typically involves the following steps:

In Vitro Metabolism Studies: The formation of MPAG from MPA is studied in vitro using systems that contain the relevant drug-metabolizing enzymes. Human liver microsomes are a common in vitro system used for this purpose, as they contain the UDP-glucuronosyltransferase (UGT) enzymes responsible for the glucuronidation of MPA. nih.gov These experiments yield kinetic parameters such as the maximum reaction velocity (Vmax) and the Michaelis-Menten constant (Km), which describe the rate of MPAG formation.

Scaling: The in vitro kinetic parameters are then scaled to represent the whole-organ or whole-body level. This involves using scaling factors that account for the amount of protein or cells in the in vitro system and the physiological parameters of the organ of interest, such as liver weight and blood flow. youtube.com

Integration into PBPK Models: The scaled in vivo clearance or formation rates are then integrated into a PBPK model. nih.gov PBPK models are multi-compartmental models that represent the body as a series of interconnected physiological compartments (organs and tissues). nih.gov By incorporating the IVIVE-derived parameters, these models can simulate the concentration-time profile of MPAG in different parts of the body.

While IVIVE holds great promise, there are challenges associated with this methodology. A common issue is the underprediction of in vivo clearance from in vitro data. wuxiapptec.com This discrepancy can arise from various factors, including incomplete understanding of all the relevant metabolic and transport pathways, and differences between the in vitro experimental conditions and the in vivo physiological environment. Despite these challenges, IVIVE remains a valuable tool in drug development and research, providing a mechanistic basis for predicting the disposition of metabolites like MPAG.

Q & A

What analytical methods are recommended for quantifying MPAG and its metabolites in biological matrices?

Basic Research Focus :

MPAG quantification requires separation from its pharmacologically active acyl glucuronide metabolite (AcMPAG) and mycophenolic acid (MPA). High-performance liquid chromatography (HPLC) with UV detection is a foundational method, achieving linearity up to 250 mg/L for MPAG and 10 mg/L for AcMPAG, with recoveries >95% . Advanced methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS) improve sensitivity (detection limits <0.04 mg/L) and specificity, particularly in complex matrices like plasma or saliva . Key considerations:

- Sample stability : Acidification (pH 2.5) prevents AcMPAG hydrolysis during storage .

- Cross-reactivity : AcMPAG may interfere with immunoassays (e.g., Emit), overestimating MPA by 135–185% .

How does MPAG interact with multidrug resistance-associated protein 2 (MRP2) in renal excretion?

Basic Research Focus :

MPAG is effluxed by MRP2, a transporter critical for its renal elimination. In vitro models (e.g., MDCKII/MRP2 cells) show efflux ratios (BL→AP/AP→BL) of ~2–3 for MPAG, significantly higher than passive diffusion controls . Experimental Design :

- Use polarized cell monolayers to measure bidirectional transport.

- Validate with inhibitors (e.g., MK571) to confirm MRP2-specific transport .

- Consider clinical co-medications (e.g., cyclosporine) that inhibit MRP2, altering MPAG exposure .

What enzymatic kinetics govern MPAG formation, and how are they characterized?

Advanced Research Focus :

MPAG is synthesized via UGT enzymes (e.g., UGT1A9). Kinetic parameters (Km, Vmax) are determined using:

- Human liver/kidney microsomes : Incubate with MPA and UDP-glucuronic acid.

- Linear regression analysis : Plot 1/V vs. 1/[S] to derive Km (substrate affinity) and Vmax (maximum velocity) .

Data Interpretation : - Intersystem variability: Intestinal microbes contribute to enterohepatic recirculation, complicating in vivo predictions .

- Polymorphisms in UGT1A9 significantly alter MPAG formation rates (e.g., reduced activity in UGT1A9*3 carriers) .

How do pharmacokinetic (PK) variabilities of MPAG impact therapeutic drug monitoring (TDM)?

Advanced Research Focus :

MPAG’s PK variability arises from:

- Protein binding : Free MPA fraction increases with hypoalbuminemia (e.g., 18.3% vs. 4% in patients with albumin <31 g/L) .

- Drug interactions : Cyclosporine co-administration reduces MPAG AUC by 50% compared to tacrolimus, due to MRP2 inhibition .

Methodological Strategy : - Limited sampling strategy (LSS) : Use 2–3 time points (e.g., 0, 2, 4 h) to estimate AUC0–12 with <15% prediction error .

- Population PK modeling : Incorporate covariates (e.g., renal function, UGT genotypes) to individualize dosing .

What experimental approaches resolve discrepancies in MPAG’s role in toxicity?

Advanced Research Focus :

While MPAG is considered inactive, AcMPAG exhibits proinflammatory activity. To dissect their roles:

- In vitro bioassays : Expose immune cells to purified metabolites (e.g., TNF-α release assays) .

- Stability studies : Monitor AcMPAG degradation under physiological conditions (e.g., pH 7.4, 37°C) to assess hydrolysis kinetics .

Data Contradiction Analysis : - Clinical vs. preclinical findings: Species differences in UGT expression may over/underestimate AcMPAG’s toxicity .

How is enterohepatic recirculation (EHR) of MPAG quantified in pharmacokinetic studies?

Advanced Research Focus :

EHR contributes to secondary MPA peaks. Experimental approaches include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.